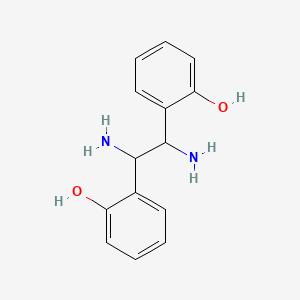

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPLGLZBUDMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its Schiff Base Analogue (Salen)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature "2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol" can be ambiguous and is often associated with two distinct but related compounds that are central to coordination chemistry and catalysis. This guide provides a comprehensive characterization of both the Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (Salen) , and its reduced, saturated analogue, 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine . Due to its extensive applications, the primary focus will be on the Salen ligand.

Salen is a tetradentate C2-symmetric ligand that forms stable complexes with a wide range of metals, finding significant use as catalysts in asymmetric synthesis.[1] Its reduced form serves as a crucial chiral building block and precursor.[2] This document details their synthesis, physicochemical properties, spectroscopic signatures, and key applications, providing researchers with the foundational data and protocols necessary for their work.

N,N'-Bis(salicylidene)ethylenediamine (Salen)

Salen is a Schiff base ligand synthesized from the condensation of salicylaldehyde and ethylenediamine.[1] It is a yellow crystalline solid, sparingly soluble in water but more soluble in organic solvents like ethanol and acetone.[3]

Synthesis

The synthesis of Salen is a straightforward condensation reaction. Several protocols have been reported, with variations in solvents and reaction times.

Experimental Protocol:

A general and efficient procedure involves the reaction of salicylaldehyde with ethylenediamine in ethanol.[4]

-

Dissolve salicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.

-

Separately, dissolve ethylenediamine (1 equivalent) in absolute ethanol.

-

Slowly add the ethylenediamine solution to the salicylaldehyde solution with stirring.

-

The reaction mixture is then refluxed for 1-4 hours.[4][5] A bright yellow precipitate typically forms.

-

After cooling the mixture to room temperature, the solid product is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials.[4][6]

-

For higher purity, the Salen ligand can be recrystallized from hot ethanol.[7]

Physical and Chemical Properties

The key physical and chemical properties of the Salen ligand are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][8] |

| Molecular Weight | 268.31 g/mol | [8] |

| Appearance | Yellow crystalline powder | [3][9] |

| Melting Point | 126-128 °C | [1][10][11] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform. | [3][12] |

| CAS Number | 94-93-9 | [1] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized Salen ligand.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton (¹H) NMR: The ¹H NMR spectrum of Salen shows characteristic peaks for the aromatic, imine, and ethylene bridge protons.[3][5]

-

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[5]

| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 12.92 | singlet | -OH | [5] | |

| 8.91 | singlet | -CH=N- (imine) | [5] | |

| 6.41 - 7.09 | multiplet | Aromatic protons | [3] | |

| 3.45 | singlet | -CH₂-CH₂- (ethylene bridge) | [3] |

| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 164.51 | C-OH | [5] | |

| 160.93 | C=N (imine) | [5] | |

| 114.18 - 120.39 | Aromatic carbons | [3] | |

| 58.36 | -CH₂- (ethylene bridge) | [3] |

Experimental Protocol for NMR:

-

Dissolve approximately 20 mg of the Salen ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][13]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[3][6]

-

Process the spectra using appropriate software to assign peaks and integrate signals.[3]

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of Salen shows characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.

| IR (KBr, cm⁻¹) | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3200-2401 | O-H (phenolic, broad) | [5] | |

| 3049 | C-H (aromatic) | [5] | |

| 1610 | C=N (imine) | [5] | |

| 1190 | C-O (phenolic) | [5] |

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the Salen ligand or acquire the spectrum using an ATR-FTIR spectrometer.[10][14]

-

Record the spectrum over the range of 4000-400 cm⁻¹.[10]

1.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the Salen ligand.

| Mass Spectrometry | m/z | Assignment | Reference(s) |

| ESI-MS | 268.2771 | [M+H]⁺ | [5] |

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the Salen ligand in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.[5]

X-ray Crystallography

The three-dimensional structure of Salen metal complexes has been extensively studied by X-ray crystallography.[15][16] These studies reveal that the Salen ligand typically coordinates to metal ions in a square-planar or square-pyramidal geometry.[17] The ligand itself is not perfectly planar, with the ethylene bridge adopting a gauche conformation.

Applications

Salen ligands and their metal complexes have a wide range of applications in catalysis and medicine.

1.5.1. Asymmetric Catalysis

Chiral Salen-metal complexes are highly effective catalysts for a variety of asymmetric reactions, including:

-

Epoxidation of olefins: Salen-Mn complexes are particularly well-known for their use in the Jacobsen-Katsuki epoxidation.[2][18]

-

Hydrolytic Kinetic Resolution (HKR) of epoxides: Salen-Co complexes are used to resolve racemic epoxides with high enantioselectivity.[18][19]

-

Cyclopropanation reactions. [18]

-

Strecker reaction. [18]

1.5.2. Drug Development

Salen-metal complexes have shown promise as therapeutic agents, particularly in cancer research.[20][21] They have been investigated for their ability to induce apoptosis in cancer cells and to overcome multidrug resistance.[21][22] The mechanism of action often involves the inhibition of enzymes like histone deacetylases (HDACs).[20]

1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine

This compound is the reduced form of the Salen ligand, where the imine bonds have been reduced to single bonds. It is a white to off-white powder.[14]

Synthesis

The synthesis of 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine typically involves the reduction of the corresponding Salen ligand.

Experimental Protocol:

A common method for the reduction of the Salen ligand is using sodium borohydride (NaBH₄).

-

Suspend the Salen ligand in a suitable solvent, such as methanol or ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions to the stirred suspension.

-

Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product.

Physical and Chemical Properties

The key physical and chemical properties of 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [19][23] |

| Molecular Weight | 244.29 g/mol | [19][23] |

| Appearance | White to off-white powder | [13][14] |

| Melting Point | 157-163 °C | [2][24] |

| Optical Rotation ([α]²²/D) | +62° (c = 1% in chloroform) for (1R,2R) isomer | [2] |

| -65° (c = 0.2 in chloroform) for (1S,2S) isomer | [24] | |

| CAS Number | 119386-71-9 (for stereoisomers) | [19][23] |

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the reduced ligand will show the disappearance of the imine proton signal and the appearance of new signals for the C-H protons of the reduced ethane bridge and the N-H protons of the amino groups.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum will show the disappearance of the C=N stretching vibration (around 1610 cm⁻¹) and the appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹).

Applications

1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine, particularly its chiral enantiomers, serves as a valuable precursor in the synthesis of more complex chiral ligands and catalysts.[2] It is also used in the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry.[2]

Conclusion

N,N'-bis(salicylidene)ethylenediamine (Salen) and its reduced analogue, 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine, are two fundamentally important compounds in chemical research. The Salen ligand, with its versatile coordination chemistry, has proven to be a cornerstone in the development of catalysts for asymmetric synthesis and has shown significant potential in the design of novel therapeutic agents. Its reduced form provides access to a key chiral scaffold for further synthetic elaborations. This guide provides a consolidated resource of their synthesis, characterization, and applications, intended to support and facilitate further research and development in these exciting areas.

References

- 1. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2R)-1,2-双(2-羟苯基)乙烯二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N'-Bis(salicylidene)ethylenediamine | C16H16N2O2 | CID 26518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Metal salen complex - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 15. Development of a greener salen H2 and metal salen complex undergraduate experiment - American Chemical Society [acs.digitellinc.com]

- 16. Salen ligand - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bis(salicylidene)ethylenediamine (Salen) in Different Solvents | Semantic Scholar [semanticscholar.org]

- 21. sciensage.info [sciensage.info]

- 22. mdpi.com [mdpi.com]

- 23. publishing.bceln.ca [publishing.bceln.ca]

- 24. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its Analogue

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine. This data is critical for the structural elucidation and characterization of this class of compounds.

Table 1: ¹H-NMR Spectroscopic Data of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.83 | s | 4H | -NHCH ₂CH ₂NH- |

| 3.98 | s | 4H | Ar-CH ₂NH- |

| 6.75-6.84 | m | 4H | Ar-H |

| 6.97 | d, J = 7.5 Hz | 2H | Ar-H |

| 7.14-7.19 | m | 2H | Ar-H |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C-NMR Spectroscopic Data of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine

| Chemical Shift (δ) ppm | Assignment |

| 48.08, 52.84 | -NHC H₂C H₂NH-, Ar-C H₂NH- |

| 116.39, 116.64 | Ar-C |

| 119.44 | Ar-C |

| 122.37 | Ar-C |

| 128.54, 128.67 | Ar-C |

| 129.12, 129.18 | Ar-C |

| 158.20 | Ar-C -OH |

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+1]⁺ | 272.1525 | 272.1519 |

Formula: C₁₆H₂₀N₂O₂

Experimental Protocols

The synthesis of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine is typically achieved through the reduction of the corresponding Schiff base, N,N'-bis(salicylidene)ethylenediamine (salen). This procedure can be adapted for the synthesis of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol by starting with the appropriate chiral diamine.

Protocol: Synthesis of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine

Materials:

-

N,N'-bis(salicylidene)ethylenediamine (Salen)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The Schiff base (salen) is dissolved in methanol.

-

Sodium borohydride is added portion-wise to the solution at room temperature with stirring.

-

The reaction mixture is stirred for an additional 2-3 hours.

-

Deionized water is added to the reaction mixture.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis and characterization of the target compound and its analogues.

Caption: Synthetic route from the Schiff base to the diamine.

Caption: Generalized workflow for synthesis and analysis.

An In-depth Technical Guide to the Molecular Structure of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol. This chiral diamine serves as a versatile building block in coordination chemistry and asymmetric synthesis. This document collates available data on its chemical properties, stereoisomers, and its emerging role in the development of therapeutic agents, particularly through the formation of metal complexes. While detailed experimental data for the parent compound is limited in publicly accessible literature, this guide synthesizes available information and provides theoretical frameworks for its characterization and use.

Molecular Structure and Properties

This compound, a chiral vicinal diamine, possesses a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol .[1][2][3] The structure features a central 1,2-diaminoethane backbone with a phenol group attached to each of the two stereogenic carbon atoms. The presence of two chiral centers gives rise to three stereoisomers: the (1R,2R) enantiomer, the (1S,2S) enantiomer, and the meso compound.

The IUPAC name for the racemic mixture is 2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol.[3] The individual enantiomers are designated as 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol and 2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol, respectively.[2][4]

A summary of the key physicochemical properties of the enantiomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (1R,2R)-enantiomer | (1S,2S)-enantiomer | Reference(s) |

| CAS Number | 870991-70-1 | 870991-68-7 | [4][5] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | C₁₄H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 244.29 g/mol | 244.29 g/mol | [1][2] |

| Melting Point | 157-163 °C | 157-162 °C | [6] |

| Optical Activity | [α]₂₂/D +62° (c=1% in chloroform) | [α]₂₂/D -65° (c=0.2 in chloroform) | [6] |

| Appearance | Powder | Solid | [6] |

Synthesis and Stereochemical Resolution

Proposed Synthesis of Racemic this compound

A potential synthetic pathway could involve the reductive amination of 2,2'-dihydroxybenzil. This would likely proceed through the formation of a diimine intermediate followed by reduction to the desired diamine.

Experimental Protocol: Chiral Resolution

While a specific protocol for the target molecule is unavailable, the resolution of the closely related (±)-1,2-diphenylethylenediamine using L-(+)-tartaric acid provides a well-documented template.[7] This process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Conceptual Experimental Workflow for Chiral Resolution:

Caption: Conceptual workflow for the chiral resolution of a racemic diamine.

Spectroscopic and Crystallographic Characterization

As of the date of this document, experimental spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for this compound are not available in the public domain. Researchers are advised to perform full characterization upon synthesis. Predicted mass spectrometry data for the (1S,2S)-enantiomer is available and can serve as a reference.

Table 2: Predicted Mass Spectrometry Data for (1S,2S)-1,2-bis(2-hydroxyphenyl)ethylenediamine

| Adduct | m/z |

| [M+H]⁺ | 245.12847 |

| [M+Na]⁺ | 267.11041 |

| [M-H]⁻ | 243.11391 |

| [M+NH₄]⁺ | 262.15501 |

| [M+K]⁺ | 283.08435 |

| Data sourced from PubChemLite.[8] |

Applications in Medicinal Chemistry and Catalysis

The primary application of this compound in the scientific literature is as a chiral ligand for the formation of metal complexes, particularly with therapeutic potential, and as a stereoinductor in asymmetric synthesis.

Precursor for Schiff Base Ligands and Metal Complexes

The diamine can be readily condensed with aldehydes or ketones to form Schiff base ligands. These ligands are then used to chelate metal ions, leading to complexes with interesting chemical and biological properties.

Experimental Workflow for Schiff Base and Metal Complex Formation:

Caption: General workflow for the synthesis of metal complexes.

Gold(III) Complexes with Anticancer Activity

A notable application of this diamine is in the synthesis of gold(III) complexes with potential anticancer properties. While the specific synthesis and characterization of gold(III) complexes with the Schiff base of this compound are not detailed, related studies on similar gold(III)-diamine complexes show promising cytotoxic activities against various cancer cell lines.[9][10] These complexes are thought to exert their anticancer effects by targeting thioredoxin reductase or other thiol-containing proteins.

Stereoinductor in Asymmetric Synthesis

The chiral nature of the enantiomerically pure forms of this compound makes them valuable as stereoinductors in asymmetric catalysis. They can be employed as catalysts in reactions such as the preparation of warfarin and coumachlor.

Biological Signaling Pathways

There is currently no available information in the scientific literature detailing the interaction of this compound or its simple derivatives with specific biological signaling pathways. The biological activity of its metal complexes, particularly gold(III) complexes, suggests a potential for interaction with cellular redox systems, but further research is required to elucidate specific molecular targets and pathways.

Conclusion

This compound is a chiral diamine with significant potential as a building block in medicinal chemistry and asymmetric catalysis. While comprehensive experimental data for the parent compound is sparse, the available information on its properties and the activities of its derivatives, especially metal complexes, highlights it as a molecule of interest for further investigation. Future research should focus on the development of robust synthetic protocols and the full spectroscopic and crystallographic characterization of this compound and its derivatives to unlock their full potential in drug discovery and development.

References

- 1. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2R)-1,2-双(2-羟苯基)乙烯二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PubChemLite - (1s,2s)-1,2-bis(2-hydroxyphenyl)ethylenediamine (C14H16N2O2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

In-Depth Technical Guide: (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (CAS 870991-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, identified by CAS number 870991-70-1, is a chiral organic compound with a diphenolic structure linked to a chiral diamine backbone.[1] This molecule is of significant interest in the field of asymmetric synthesis due to its role as a versatile chiral ligand. Its unique structural features, including two phenolic hydroxyl groups and a central ethylenediamine bridge, impart both hydrophilic and hydrophobic properties.[1] The presence of amino groups allows for hydrogen bonding, making it a valuable building block in organic synthesis and a ligand in coordination chemistry.[1] While its primary application lies in catalysis, the structural motif of chiral vicinal diamines is found in various biologically active compounds and pharmaceuticals, suggesting potential, though currently unexplored, applications in drug discovery.[2]

Physicochemical Properties

A summary of the key physicochemical properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 870991-70-1 | [1][3][4][5][6] |

| IUPAC Name | 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |

| Synonyms | (1R,2R)-1,2-Diamino-1,2-bis(2-hydroxyphenyl)ethane, 2,2'-[(1R,2R)-1,2-Diaminoethylene]bisphenol | [4] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][3][6] |

| Molecular Weight | 244.29 g/mol | [3][6] |

| Appearance | White to light yellow to light orange powder to crystal | [3][4] |

| Melting Point | 157-163 °C | [3] |

| Density | 1.294 ± 0.06 g/cm³ (predicted) | [3] |

| Purity | >95.0% (T)(HPLC) | [4] |

| Solubility | Soluble in chloroform. | [2] |

Applications in Asymmetric Synthesis

The primary and well-documented application of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is as a chiral ligand in asymmetric catalysis. Chiral vicinal diamines are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

This compound can be used as a precursor for the synthesis of:

-

Enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives through a diaza-Cope rearrangement.

-

It can also be used to synthesize other chiral diamines with rigid backbones, which have applications in the enantioselective Michael addition of malonates to nitroalkenes.

The general workflow for utilizing a chiral diamine ligand in asymmetric metal-catalyzed reactions is depicted below.

Potential Biological Significance (Inferred)

While no direct pharmacological studies on (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine have been identified in the public domain, the broader class of ethylenediamine derivatives and their Schiff bases have been investigated for a range of biological activities.

Cytotoxic Activity of Related Compounds: Studies on derivatives of N,N'-Bis(2-hydroxybenzyl) ethylenediamine have shown cytotoxic activity against human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.[6] These compounds were found to induce cell cycle arrest and loss of mitochondrial membrane potential.[6] This suggests that the core scaffold of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine could be a starting point for the design of novel cytotoxic agents.

The hypothetical progression from a chiral diamine to a potential therapeutic agent is outlined in the diagram below.

References

- 1. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine 95 HPLC 870991-70-1 [sigmaaldrich.com]

- 3. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | RUTHIGEN [ruthigen.com]

- 4. biocompare.com [biocompare.com]

- 5. scbt.com [scbt.com]

- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol

This technical guide provides a comprehensive overview of the isomers of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, a chiral diamine of significant interest in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on the synthesis, characterization, and potential applications of these compounds.

Introduction to Isomers

This compound possesses two stereogenic centers at the 1 and 2 positions of the ethane bridge. This gives rise to three possible stereoisomers: a pair of enantiomers, (1R,2R) and (1S,2S), and a meso compound. The enantiomeric pair is of particular importance due to their applications as chiral ligands and synthons in asymmetric synthesis. These chiral vicinal diamines are highly valued in the development of stereoselective organocatalysts and transition metal-based catalysts, as well as in the synthesis of pharmaceuticals.

Physicochemical Properties

The fundamental properties of the key enantiomeric isomers are summarized below. This data is essential for their identification, handling, and application in experimental settings.

| Property | (1R,2R)-Isomer | (1S,2S)-Isomer |

| IUPAC Name | 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol |

| Synonyms | (+)-2,2'-((1R,2R)-1,2-DIAMINOETHANE-1,2-DIYL)-DIPHENOL | (-)-2,2'-((1S,2S)-1,2-DIAMINOETHANE-1,2-DIYL)-DIPHENOL |

| CAS Number | 870991-70-1[1] | 870991-68-7 |

| Molecular Formula | C₁₄H₁₆N₂O₂[1] | C₁₄H₁₆N₂O₂[2] |

| Molecular Weight | 244.29 g/mol [1] | 244.294 g/mol [2] |

| Appearance | White to light yellow to light orange powder/crystal | Data not available |

| Purity | >95.0% (T) (HPLC) | 97.0%[2] |

| Storage | 2-8°C Refrigerator[1] | Data not available |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common route to vicinal diamines involves the reductive coupling of imines or the reduction of α-diones followed by amination. For the phenyl-substituted analogue, 1,2-diphenylethane-1,2-dione (benzil) can serve as a starting material. The synthesis of the racemic diamine from benzil can be achieved in multiple steps, which may include the formation of an intermediate that is subsequently reduced and aminated.

Chiral Resolution of the Racemic Mixture

The separation of the enantiomers is a critical step and is often accomplished by classical resolution using a chiral resolving agent. L-(+)-tartaric acid is a commonly used resolving agent for racemic diamines. The general procedure involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Chiral Resolution of a Vicinal Diamine (General Procedure)

This protocol is adapted from the resolution of 1,2-diphenylethylenediamine and can be optimized for this compound.[3]

-

Salt Formation: Dissolve the racemic diamine (1 equivalent) in a suitable solvent, such as ethanol, with heating. In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in the same solvent, also with heating.

-

Precipitation: Add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate out of the solution.

-

Crystallization: Allow the mixture to cool to room temperature to complete the crystallization process.

-

Isolation: Collect the crystals by filtration and wash them with cold ethanol.

-

Liberation of the Free Diamine: Suspend the isolated diastereomeric salt in water and cool the mixture in an ice bath. Add a strong base, such as 50% aqueous sodium hydroxide, dropwise with vigorous stirring to neutralize the tartaric acid and liberate the free diamine.

-

Extraction: Extract the aqueous layer with an organic solvent, such as dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

-

Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial filtration by a similar process of basification, extraction, and purification.

Applications in Drug Development and Catalysis

The enantiomers of this compound are valuable building blocks in the development of new therapeutic agents and asymmetric catalysts.

Asymmetric Catalysis

These chiral diamines are precursors to a variety of ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atoms of the diamine can be readily functionalized to create salen-type or other multidentate ligands. These chiral metal complexes can catalyze a wide range of enantioselective transformations, including epoxidation, cyclopropanation, and carbon-carbon bond-forming reactions.

Synthesis of Biologically Active Molecules

The (1S,2S)-isomer has been utilized as a starting material for the synthesis of Schiff base complexes of gold(III) which have demonstrated potent anticancer activity. It also serves as a stereoinductor in the synthesis of quinoline and isoquinoline-based 1,2-diamines, which are employed as catalysts in the preparation of anticoagulant drugs like warfarin and coumachlor.

Experimental Workflow: Synthesis of Bioactive Compounds

While specific signaling pathways directly involving this compound are not extensively documented, its derivatives, such as the aforementioned gold(III) complexes, likely exert their anticancer effects by interacting with key cellular targets. Further research is needed to elucidate the precise mechanisms of action.

Conclusion

The isomers of this compound, particularly the (1R,2R) and (1S,2S) enantiomers, are versatile and valuable compounds for researchers in organic synthesis and drug development. Their utility as chiral ligands and synthons for biologically active molecules underscores their importance. This guide provides a foundational understanding of their properties, synthesis, and applications, serving as a valuable resource for their effective utilization in research and development endeavors.

References

Methodological & Application

Catalytic Applications of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of catalysts derived from 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol. This versatile scaffold is a precursor to a class of ligands, commonly known as "salen" and "salan" type ligands, which, upon complexation with various transition metals, exhibit remarkable catalytic activity in a range of important organic transformations. These transformations are pivotal in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

The following sections detail the application of these catalysts in three key areas:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: For the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials chemistry.

-

Chromium-Catalyzed Ring-Opening Copolymerization: For the synthesis of biodegradable polycarbonates from epoxides and carbon dioxide.

-

Manganese-Catalyzed Asymmetric Epoxidation: For the enantioselective synthesis of chiral epoxides, which are valuable intermediates in the production of enantiopure drugs.

Palladium(II)-Salan Catalysts for Suzuki-Miyaura Cross-Coupling in Water

Palladium complexes of sulfonated salan ligands, derived from the hydrogenation of the corresponding salen ligands, have proven to be highly effective catalysts for the Suzuki-Miyaura cross-coupling reaction. A significant advantage of these catalysts is their solubility in water, enabling greener and more sustainable reaction conditions.[1][2]

Application Note:

Water-soluble Pd(II)-sulfosalan complexes catalyze the cross-coupling of a wide range of aryl halides and arylboronic acids. The reactions can be performed in water and under aerobic conditions, simplifying the experimental setup.[2] The catalytic activity is influenced by the nature of the linker between the nitrogen atoms of the salan ligand, with longer and more sterically hindered linkers leading to higher activity.[1] For instance, a catalyst with a 1,2-diphenylethylene linker has shown exceptionally high specific activity.[1]

Quantitative Data Summary:

The following table summarizes the catalytic performance of a highly active Pd(II)-sulfosalan catalyst, Na₂[Pd(dPhHSS)], in the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid.

| Entry | Aryl Halide | Product | Reaction Time (h) | Conversion (%) | Specific Activity (mol substrate · mol catalyst⁻¹ · h⁻¹) |

| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 1 | 98 | 29,400 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 1 | 95 | 28,500 |

| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 1 | 85 | 25,500 |

| 4 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 1 | 99 | 29,700 |

| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 1 | 92 | 27,600 |

| 6 | 4-Iodotoluene | 4-Methylbiphenyl | 1 | 97 | 29,100 |

| 7 | 4-Bromotoluene | 4-Methylbiphenyl | 1 | 93 | 27,900 |

| 8 | 4-Chlorotoluene | 4-Methylbiphenyl | 1 | 80 | 24,000 |

Conditions: 1.0 × 10⁻⁶–2.0 × 10⁻⁸ mol Na₂[Pd(dPhHSS)] catalyst, 5.0 × 10⁻⁴ mol aryl halide, 7.5 × 10⁻⁴ mol phenylboronic acid, 5.0 × 10⁻⁴ mol Cs₂CO₃, in 3 mL H₂O at 80 °C.[2]

Experimental Protocols:

Protocol 1.1: Synthesis of a Water-Soluble Pd(II)-Sulfosalan Catalyst

This protocol describes the synthesis of a representative water-soluble Pd(II)-sulfosalan catalyst.

-

Synthesis of the Salen Ligand: Condense the desired salicylaldehyde derivative with this compound in a suitable solvent like ethanol.

-

Reduction to the Salan Ligand: Reduce the resulting salen ligand using a reducing agent such as sodium borohydride (NaBH₄) in methanol.[2]

-

Sulfonation: Carefully sulfonate the salan ligand in a mixture of fuming sulfuric acid and concentrated sulfuric acid at low temperatures (e.g., in an ice bath).

-

Complexation with Palladium: React the sulfonated salan ligand (sulfosalan) with a palladium source, such as [PdCl₄]²⁻, to form the final water-soluble Pd(II)-sulfosalan complex.[1][2]

Protocol 1.2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 1.0 equiv).

-

Add the aqueous solution of the Pd(II)-sulfosalan catalyst (e.g., Na₂[Pd(dPhHSS)], catalyst loading can range from 0.004 to 0.2 mol%).

-

Heat the reaction mixture to 80 °C and stir for the desired amount of time (typically 1-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, cool the reaction mixture to room temperature, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Logical Workflow for Suzuki-Miyaura Catalysis

Chromium(III)-Salen/Salan Catalysts for Ring-Opening Copolymerization of Epoxides and CO₂

Chromium(III) complexes of salen and salan-type ligands are effective catalysts for the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide, yielding polycarbonates. These materials are of significant interest due to their potential biodegradability. The flexibility of the ligand backbone can influence the catalytic activity, with more flexible salan and salalen ligands sometimes showing higher activity than the more rigid salen ligands.[3]

Application Note:

(Salen)Cr(III)Cl complexes, in the presence of a cocatalyst, can efficiently catalyze the copolymerization of cyclohexene oxide (CHO) and CO₂ to produce poly(cyclohexylene carbonate) with a high percentage of carbonate linkages.[4] The reaction is typically carried out under pressure and at elevated temperatures. The molecular weight and polydispersity of the resulting polymer can be controlled by the reaction conditions.

Quantitative Data Summary:

The following table presents data for the copolymerization of cyclohexene oxide (CHO) and CO₂ catalyzed by a (salen)Cr(III)Cl complex.

| Catalyst Loading (mol %) | Reaction Time (h) | CO₂ Pressure (bar) | Temperature (°C) | TON (g polymer / g Cr) | Mₙ ( g/mol ) | PDI |

| 0.040 | 24 | 58.5 | 80 | 683 | 8900 | 1.2 |

| 0.040 | 4 | 55 | 80 | - | 5980 | 2.05 |

| 0.040 | 12 | 55 | 80 | - | 16800 | 1.92 |

TON = Turnover Number, Mₙ = Number-average molecular weight, PDI = Polydispersity Index.[4][5]

Experimental Protocols:

Protocol 2.1: Synthesis of a (Salen)Cr(III)Cl Catalyst

-

Ligand Synthesis: Synthesize the salen ligand by reacting 2 equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) with 1 equivalent of the chiral diamine precursor in a suitable solvent.

-

Complexation: React the salen ligand with a chromium(II) source, such as CrCl₂, followed by oxidation in air to yield the (salen)Cr(III)Cl complex.

Protocol 2.2: General Procedure for Copolymerization of CHO and CO₂

-

Dry a high-pressure autoclave reactor under vacuum at the reaction temperature (e.g., 80 °C) overnight.

-

Dissolve the (salen)Cr(III)Cl catalyst (e.g., 50 mg, 0.040 mol %) in neat cyclohexene oxide (e.g., 20 mL).

-

Transfer the catalyst solution to the autoclave via an injection port.

-

Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 48.3 bar at room temperature, which will increase upon heating).

-

Heat the reactor to the desired temperature (e.g., 80 °C) and maintain the reaction for the specified time.

-

After the reaction, cool the autoclave, vent the CO₂, and collect the resulting polymer.

-

Analyze the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.

Signaling Pathway for Copolymerization

Manganese(III)-Salen Catalysts for Asymmetric Epoxidation of Olefins

Chiral Manganese(III)-salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. These catalysts, often referred to as Jacobsen-Katsuki catalysts, can achieve high enantioselectivity, making them valuable tools in the synthesis of chiral building blocks for the pharmaceutical industry.

Application Note:

The enantioselective epoxidation of various olefins, such as styrene and its derivatives, can be achieved using chiral Mn(III)-salen catalysts. The choice of oxidant and reaction conditions, including the use of co-ligands like 4-phenylpyridine N-oxide (PPNO), can significantly influence the reaction's efficiency and enantioselectivity.[6] Greener protocols using hydrogen peroxide as the oxidant in aqueous surfactant solutions have also been developed.[7]

Quantitative Data Summary:

The following table shows the results for the asymmetric epoxidation of various olefins catalyzed by a chiral Mn(III)-salen complex.

| Entry | Olefin | Oxidant System | Conversion (%) | Epoxide Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | cis-β-Methylstyrene | NaClO / PPNO | >95 | 85 | 88 |

| 2 | 1,2-Dihydronaphthalene | NaClO / PPNO | >95 | 90 | 92 |

| 3 | Styrene | H₂O₂ / AOE-14 | - | 76 | 85 |

| 4 | 6-Cyano-2,2-dimethylchromene | H₂O₂ / AOE-14 | - | - | 95 |

| 5 | α-Methylstyrene | Immobilized Catalyst | - | - | 73.9 |

| 6 | cis-β-Methylstyrene | Immobilized Catalyst | - | - | 94.9 (for cis-epoxide) |

PPNO = 4-phenylpyridine N-oxide; AOE-14 = diethyltetradecylamine N-oxide (surfactant).[6][7][8]

Experimental Protocols:

Protocol 3.1: Synthesis of a Chiral Mn(III)-Salen Catalyst

-

Ligand Synthesis: React 2 equivalents of 3,5-di-tert-butylsalicylaldehyde with 1 equivalent of (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol and reflux the mixture.

-

Complexation: Add manganese(II) acetate tetrahydrate to the hot solution of the ligand. After refluxing, add a saturated aqueous solution of lithium chloride. The Mn(III)-salen complex will precipitate upon cooling.

Protocol 3.2: General Procedure for Asymmetric Epoxidation

-

Dissolve the olefin in a suitable solvent (e.g., dichloromethane).

-

Add the chiral Mn(III)-salen catalyst (typically 1-5 mol%) and any co-ligand (e.g., PPNO).

-

Cool the mixture to 0 °C.

-

Add the oxidant (e.g., a buffered solution of sodium hypochlorite) dropwise while vigorously stirring the biphasic mixture.

-

Monitor the reaction by TLC or GC.

-

After completion, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the epoxide by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Epoxidation

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcliv.ac.uk [pcliv.ac.uk]

Application Notes and Protocols: 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol in Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes incorporating the ligand 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, a member of the versatile salen-type Schiff base family. This document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as methodologies for evaluating their potential in key biomedical applications, including as antimicrobial and DNA-interacting agents.

Introduction

This compound is a tetradentate Schiff base ligand that readily forms stable complexes with a variety of transition metals. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Of particular note is their potential as therapeutic agents, stemming from their demonstrated antimicrobial, antioxidant, and DNA binding and cleavage activities. The planar geometry and the presence of both hard (oxygen) and borderline (nitrogen) donor atoms in the ligand facilitate coordination with a range of metal ions, allowing for the fine-tuning of the electronic and steric properties of the resulting complexes to optimize their biological activity.

Data Presentation

The following tables summarize representative quantitative data for metal complexes of Schiff base ligands structurally related to this compound. These values are intended to be illustrative of the data that can be obtained through the experimental protocols outlined in this document.

Table 1: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

| Complex | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| [Cu(L)] | 12.5 | 25 | 50 | 100 | 25 | [1][2] |

| [Ni(L)] | 25 | 50 | 100 | >100 | 50 | [1][2] |

| [Co(L)] | 50 | 50 | >100 | >100 | 100 | [1][2] |

| [Zn(L)] | 25 | 50 | 100 | >100 | 50 | [3] |

| Ligand (L) | >100 | >100 | >100 | >100 | >100 | [1][2] |

(L represents a salen-type Schiff base ligand)

Table 2: Representative DNA Binding Data

| Complex | Binding Constant (Kb) (M-1) | Binding Mode | Reference |

| [Cu(L)] | 1.5 x 105 | Intercalation/Groove Binding | [4][5] |

| [Ni(L)] | 8.2 x 104 | Groove Binding | [6] |

| [Co(L)] | 5.0 x 104 | Electrostatic/Groove Binding | [6] |

| [Zn(L)] | 1.2 x 105 | Groove Binding | [5] |

(L represents a salen-type Schiff base ligand)

Experimental Protocols

Protocol 1: Synthesis of the Ligand, this compound

This protocol describes the synthesis of the Schiff base ligand via the condensation of salicylaldehyde and 1,2-diaminoethane.

Materials:

-

Salicylaldehyde (2 equivalents)

-

1,2-Diaminoethane (1 equivalent)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolve salicylaldehyde (2 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with magnetic stirring.

-

Slowly add a solution of 1,2-diaminoethane (1 mmol) in 10 mL of absolute ethanol to the salicylaldehyde solution dropwise over 15 minutes.

-

Upon addition, a yellow precipitate should begin to form.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol (2 x 10 mL).

-

Dry the purified ligand in a desiccator over anhydrous CaCl2.

-

Characterize the product by FT-IR, 1H NMR, and elemental analysis.

Caption: Workflow for the synthesis of the Schiff base ligand.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes with the prepared ligand.

Materials:

-

This compound (1 equivalent)

-

Metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, ZnCl2) (1 equivalent)

-

Methanol or Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the Schiff base ligand (1 mmol) in 50 mL of methanol or ethanol in a 100 mL round-bottom flask with stirring, heating gently if necessary.

-

In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of the same solvent (approx. 20 mL).

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring.

-

A change in color and the formation of a precipitate are typically observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the solid complex by vacuum filtration.

-

Wash the product with the solvent used for the reaction to remove any unreacted starting materials.

-

Dry the complex in a desiccator.

-

Characterize the complex by FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.

Caption: General workflow for the synthesis of metal complexes.

Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This protocol details a common method for screening the antimicrobial activity of the synthesized complexes.

Materials:

-

Synthesized metal complexes and ligand

-

Dimethyl sulfoxide (DMSO)

-

Nutrient agar plates

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile swabs

-

Sterile cork borer

-

Micropipettes

-

Incubator

-

Positive control (standard antibiotic)

-

Negative control (DMSO)

Procedure:

-

Prepare stock solutions of the test compounds (ligand and metal complexes) in DMSO (e.g., 1 mg/mL).

-

Prepare fresh microbial cultures in nutrient broth and incubate to reach the logarithmic growth phase.

-

Adjust the turbidity of the microbial suspension to 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the surface of the nutrient agar plates with the microbial suspension.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.

-

Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 4: DNA Binding Studies (UV-Visible Absorption Titration)

This protocol describes how to investigate the interaction between the metal complexes and DNA using UV-Visible spectroscopy.[7]

Materials:

-

Synthesized metal complexes

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.2)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1). The purity of the DNA should be checked by the A260/A280 ratio (should be ~1.8-1.9).

-

Prepare a stock solution of the metal complex in the same buffer.

-

In a quartz cuvette, place a fixed concentration of the metal complex solution (e.g., 20 µM).

-

Record the initial UV-Vis spectrum of the complex.

-

Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

Monitor the changes in the absorption spectrum of the complex (e.g., hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) upon addition of DNA.

-

The intrinsic binding constant (Kb) can be calculated from the spectral data using the Wolfe-Shimer equation.

Caption: Potential modes of interaction between metal complexes and DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and in vitro DNA binding and cleavage studies of Cu(II)/Zn(II) dipeptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol as a Fluorescent Sensor

Introduction

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol is a versatile organic compound that has shown significant promise as a fluorescent sensor, particularly for the detection of metal ions. Its molecular structure, featuring two phenol groups and a diaminoethane bridge, allows for the formation of stable complexes with various metal cations. This binding event often leads to a significant change in the molecule's photophysical properties, making it a valuable tool for "turn-on" fluorescence sensing. This document provides detailed application notes and protocols for the use of this compound as a selective fluorescent sensor for Zinc (II) ions (Zn²⁺). The protocols are intended for researchers and professionals in the fields of chemistry, biology, and drug development.

Principle of Detection

The fluorescence sensing mechanism of this compound for Zn²⁺ is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the compound exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms of the diaminoethane bridge to the excited phenol rings, which quenches the fluorescence. Upon binding to Zn²⁺, the lone pair electrons on the nitrogen atoms are coordinated to the metal ion. This coordination inhibits the PET process, resulting in a significant enhancement of the fluorescence intensity, thus acting as a "turn-on" sensor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound as a fluorescent sensor for Zn²⁺. The data is compiled from studies on structurally similar sensors and represents expected performance characteristics.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | ~365 nm | In aqueous buffer (e.g., HEPES, pH 7.4) |

| Emission Wavelength (λem) | ~450 nm | In aqueous buffer (e.g., HEPES, pH 7.4) |

| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 | Determined by Job's plot analysis |

| Binding Constant (Kd) | 1 - 10 µM | In aqueous buffer (e.g., HEPES, pH 7.4) |

| Limit of Detection (LOD) | 10 - 100 nM | Based on 3σ/slope method |

| Quantum Yield (Φ) of Complex | ~0.4 - 0.6 | Relative to a standard (e.g., quinine sulfate) |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the sensor molecule.

Materials:

-

2-Hydroxybenzaldehyde

-

Ethylenediamine

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Schiff Base Formation:

-

Dissolve 2-hydroxybenzaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.

-

Add ethylenediamine (1 equivalent) dropwise to the solution while stirring.

-

Reflux the mixture for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base.

-

Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold ethanol and dry under vacuum.

-

-

Reduction to the Diamine:

-

Suspend the synthesized Schiff base in methanol in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (4-5 equivalents) in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl to a pH of ~2.

-

Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde.

-

Basify the aqueous layer with 2 M NaOH to a pH of ~10-12 to precipitate the product.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the pure this compound.

-

Protocol for Fluorescence Detection of Zn²⁺

This protocol outlines the steps for using the synthesized sensor for the detection of Zn²⁺ in an aqueous solution.

Materials:

-

This compound stock solution (1 mM in DMSO or ethanol)

-

HEPES buffer (10 mM, pH 7.4)

-

Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Sensor Solution:

-

Prepare a working solution of the sensor by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.

-

-

Fluorescence Measurement:

-

Transfer 2 mL of the sensor working solution into a quartz cuvette.

-

Place the cuvette in the fluorescence spectrophotometer.

-

Set the excitation wavelength to 365 nm and record the emission spectrum from 400 nm to 600 nm. Note the initial fluorescence intensity at the emission maximum (~450 nm).

-

-

Titration with Zn²⁺:

-

Prepare a series of ZnCl₂ solutions of varying concentrations by diluting the stock solution in HEPES buffer.

-

Add incremental amounts of the Zn²⁺ solutions to the cuvette containing the sensor solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

-

The plot should show a saturation curve, from which the binding constant (Kd) can be calculated using a suitable binding model (e.g., 1:1 binding isotherm).

-

The limit of detection (LOD) can be determined from the linear portion of the titration curve at low Zn²⁺ concentrations using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of "turn-on" fluorescence sensing of Zn²⁺.

Experimental Workflow

Caption: Workflow for fluorescence titration of Zn²⁺.

Application Notes and Protocols for the Synthesis of Metal Complexes with Diaminoethane Diphenol Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal complexes of diaminoethane diphenol ligands, particularly N,N'-bis(salicylidene)ethylenediamine (salen), are a versatile class of coordination compounds with significant applications in catalysis, materials science, and medicine.[1][2][3][4][5] The salen ligand is a tetradentate Schiff base, which can form stable complexes with a wide range of transition metals.[6] The electronic and steric properties of these complexes can be readily tuned by modifying the salicylaldehyde and diamine precursors, making them attractive for various applications, including asymmetric synthesis and the development of novel therapeutic agents.[1][7][8] This document provides detailed protocols for the synthesis of the salen ligand and its metal complexes, along with characterization data and potential applications.

I. Synthesis of the Diaminoethane Diphenol Ligand (H₂salen)

The synthesis of N,N'-bis(salicylidene)ethylenediamine (H₂salen) is a straightforward condensation reaction between salicylaldehyde and ethylenediamine.[6][9]

Experimental Protocol:

-

In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.

-

In a separate flask, dissolve ethylenediamine (1 equivalent) in absolute ethanol.

-

Slowly add the ethylenediamine solution to the salicylaldehyde solution with constant stirring.

-

The reaction mixture is then heated at reflux for 1-2 hours.[9]

-

Upon cooling to room temperature and then in an ice bath, bright yellow crystals of H₂salen will form.[9][10]

-

Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.[9][10]

Diagram of Ligand Synthesis Workflow:

Caption: Workflow for the synthesis of the H₂salen ligand.

II. General Protocol for the Synthesis of Metal-Salen Complexes

The synthesis of metal-salen complexes typically involves the reaction of the H₂salen ligand with a suitable metal salt in a coordinating solvent.[1]

Experimental Protocol:

-

Dissolve the synthesized H₂salen ligand in a suitable solvent, such as ethanol or dimethylformamide (DMF).[6][11]

-

In a separate flask, dissolve the metal salt (e.g., acetate, chloride, or sulfate salt of Co(II), Ni(II), Cu(II), Mn(II), Fe(III), etc.) in the same solvent. For air-sensitive complexes like Mn(II)-salen, deaerated solvents and an inert atmosphere (e.g., argon) are required.[6]

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring. In some cases, the addition of a base like sodium hydroxide or triethylamine is necessary to deprotonate the phenolic hydroxyl groups of the ligand.[1][11]

-

The reaction mixture is then refluxed for 2-4 hours.[6] The formation of the complex is often indicated by a color change and the precipitation of a solid.

-

After cooling to room temperature, the solid metal complex is collected by filtration.

-

The product is washed with cold solvent to remove any unreacted starting materials and then dried.

Diagram of Metal Complex Synthesis Workflow:

Caption: General workflow for the synthesis of metal-salen complexes.

III. Characterization Data

The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques. The following table summarizes typical characterization data.

| Compound | Appearance | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| H₂salen | Pale yellow crystalline powder | 126 - 128[2] | ~1630 | ~255, 315, 400 |

| Co(salen) | Red-brown solid | >300 | ~1600[12] | ~382[12] |

| Ni(salen) | Orange-red solid | >300 | ~1601[6] | ~325, 400 |

| Cu(salen) | Green solid | >300 | ~1610 | ~360, 580 |

| Fe(III)Cl(salen) | Dark brown solid | >300 | ~1620 | ~320, 480 |

Note: The exact values may vary depending on the specific reaction conditions and the purity of the compounds.

IV. Applications in Drug Development and Catalysis

Metal-salen complexes have shown significant potential in various fields, including medicine and catalysis.

-

Anticancer and Antibacterial Agents: Certain metal-salen complexes have demonstrated promising anticancer and antibacterial activities.[7][13] For instance, iron(III)-salen complexes have been evaluated as potential anticancer drugs.[7] The biological activity is often enhanced upon coordination of the metal ion to the salen ligand.[6]

-

Catalysis: These complexes are widely investigated as catalysts in various organic transformations, such as oxidation reactions and asymmetric synthesis.[1][2] Chiral salen complexes are particularly useful in enantioselective catalysis.[1] For example, cobalt(III) salen complexes have been used for the hydrolytic kinetic resolution of epoxides.[1]

Diagram of Potential Application Pathway:

Caption: Potential applications of metal-salen complexes.

The synthesis of metal complexes with diaminoethane diphenol ligands is a well-established and versatile process. The protocols outlined in this document provide a solid foundation for researchers to prepare and explore the properties and applications of these important coordination compounds. The ability to systematically modify the ligand structure and the coordinated metal ion offers vast opportunities for the development of new catalysts and therapeutic agents.

References

- 1. Metal salen complex - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemniverse.com [chemniverse.com]

- 4. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. people.umass.edu [people.umass.edu]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

experimental setup for catalytic reactions using the compound

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for common and significant catalytic reactions. The information is intended to guide researchers in setting up experiments, understanding reaction mechanisms, and interpreting results.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[1][2] This reaction is instrumental in the synthesis of biaryls, a common scaffold in many pharmaceutical compounds.[3]

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask, add palladium(II) acetate (0.01 mmol, 2.3 mg) and triphenylphosphine (0.03 mmol, 7.9 mg).

-

Add toluene (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

Add 4-bromoanisole (1.0 mmol, 187 mg) and phenylboronic acid (1.2 mmol, 146 mg) to the reaction mixture.

-

In a separate beaker, dissolve potassium carbonate (2.0 mmol, 276 mg) in deionized water (5 mL).

-

Add the aqueous potassium carbonate solution to the reaction flask.

-

The reaction mixture is then heated to 80°C and stirred vigorously for 4 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

Data Presentation: Effect of Base and Solvent on Yield

The choice of base and solvent can significantly impact the yield of the Suzuki-Miyaura reaction. The following table summarizes the yield of 4-methoxybiphenyl under different conditions.

| Entry | Catalyst Loading (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |

| 2 | 1 | Na₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |

| 3 | 1 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 |

| 4 | 1 | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 98 |

| 5 | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | 88 |

| 6 | 1 | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 90 |

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Heterogeneous Catalytic Hydrogenation of Nitrobenzene

The catalytic hydrogenation of nitrobenzene to aniline is a crucial industrial process, as aniline is a key precursor for the production of polyurethane, dyes, and pharmaceuticals.[4][5] This reaction is typically carried out in the gas phase using a supported metal catalyst.[6]

Experimental Protocol: Gas-Phase Hydrogenation of Nitrobenzene

This protocol outlines a laboratory-scale procedure for the gas-phase hydrogenation of nitrobenzene using a supported palladium catalyst.

Materials:

-

5% Palladium on activated carbon (Pd/C) catalyst

-

Nitrobenzene

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Fixed-bed reactor system with temperature and flow control

-

Gas chromatograph (GC) for product analysis

Procedure:

-

A fixed-bed reactor is packed with 1.0 g of 5% Pd/C catalyst.

-

The catalyst is pre-treated in a stream of nitrogen at 150°C for 1 hour to remove any adsorbed moisture.

-

The catalyst is then reduced in a stream of hydrogen at 200°C for 2 hours.

-

After reduction, the reactor temperature is adjusted to the desired reaction temperature (e.g., 250°C).

-

A mixture of nitrobenzene vapor and hydrogen is introduced into the reactor. The molar ratio of hydrogen to nitrobenzene is typically maintained at 9:1.

-

The nitrobenzene is vaporized and mixed with hydrogen before entering the reactor. The flow rates are controlled using mass flow controllers.

-

The reaction is carried out at atmospheric pressure.

-

The product stream exiting the reactor is cooled to condense the liquid products (aniline and unreacted nitrobenzene).

-

The gaseous products (excess hydrogen) are vented.

-

The liquid products are collected and analyzed by GC to determine the conversion of nitrobenzene and the selectivity to aniline.

Data Presentation: Influence of Temperature on Conversion and Selectivity

The reaction temperature is a critical parameter that affects both the conversion of nitrobenzene and the selectivity towards aniline.

| Entry | Catalyst | Temperature (°C) | H₂/Nitrobenzene Molar Ratio | Pressure (atm) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |

| 1 | 5% Pd/C | 200 | 9:1 | 1 | 85.2 | 99.1 |

| 2 | 5% Pd/C | 250 | 9:1 | 1 | 99.5 | 98.5 |

| 3 | 5% Pd/C | 300 | 9:1 | 1 | 99.9 | 97.2 |

| 4 | 5% Pt/Al₂O₃ | 250 | 9:1 | 1 | 98.7 | 99.3 |

| 5 | 5% Ni/SiO₂ | 250 | 9:1 | 1 | 95.3 | 96.8 |

Experimental Workflow for Catalyst Screening

The process of discovering and optimizing a catalyst for a specific reaction often follows a systematic workflow.

Catalytic Oxidation of Carbon Monoxide (CO)

The catalytic oxidation of carbon monoxide to carbon dioxide is a vital reaction for pollution control, particularly in automotive exhaust systems and industrial off-gases.[7] Platinum group metals are highly effective catalysts for this reaction.[8]

Experimental Protocol: CO Oxidation over a Pt/Al₂O₃ Catalyst

This protocol describes a typical laboratory setup for studying the catalytic oxidation of CO.

Materials:

-

1% Platinum on alumina (Pt/Al₂O₃) catalyst

-

Carbon monoxide (CO) gas (e.g., 1% in N₂)

-

Oxygen (O₂) gas (e.g., 20% in N₂)

-

Helium (He) gas for dilution

-

Flow-through reactor system with a furnace

-

Mass flow controllers

-

Infrared (IR) gas analyzer or a mass spectrometer for CO and CO₂ detection

Procedure:

-

A quartz tube reactor is loaded with 100 mg of 1% Pt/Al₂O₃ catalyst.

-

The catalyst is pre-treated in a flow of helium at 300°C for 1 hour.

-

The reactor is cooled to the desired starting reaction temperature (e.g., 100°C) under a helium flow.

-

A feed gas mixture containing CO (e.g., 1000 ppm), O₂ (e.g., 10%), and He (balance) is introduced into the reactor at a specific total flow rate (e.g., 100 mL/min).

-

The reactor temperature is ramped up at a controlled rate (e.g., 5°C/min).

-

The concentrations of CO and CO₂ in the effluent gas are continuously monitored using an IR gas analyzer.

-

The CO conversion is calculated as a function of temperature to generate a "light-off" curve, which is a characteristic measure of catalyst activity.

-

Isothermal experiments can also be conducted at specific temperatures to determine reaction kinetics.

Data Presentation: CO Conversion as a Function of Temperature

The "light-off" curve illustrates the temperature at which the catalyst becomes active for CO oxidation. T₅₀ and T₉₀ represent the temperatures at which 50% and 90% CO conversion are achieved, respectively.

| Temperature (°C) | CO Conversion (%) on 1% Pt/Al₂O₃ |

| 100 | 5 |

| 120 | 15 |

| 140 | 45 |

| 150 | 80 |

| 160 | 95 |

| 180 | 100 |

T₅₀ ≈ 142°C T₉₀ ≈ 158°C

Signaling Pathway Analogy: Enzyme Catalysis